10-Hydroxy Imipramine

Descripción general

Descripción

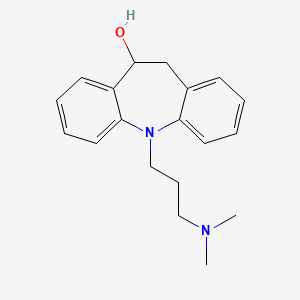

10-Hydroxy Imipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is primarily used to treat depression and enuresis (bedwetting) in children. The hydroxylation of imipramine, catalyzed by the enzyme cytochrome P450 2D6, results in the formation of this compound . This compound retains some pharmacological activity and contributes to the overall therapeutic effects of imipramine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary synthetic route for 10-Hydroxy Imipramine involves the hydroxylation of imipramine. This reaction is typically catalyzed by cytochrome P450 enzymes, particularly cytochrome P450 2D6 . The reaction conditions include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound is generally achieved through biotransformation processes using microbial or enzymatic systems. These systems are designed to mimic the metabolic pathways in the human body, allowing for efficient and scalable production of the compound .

Análisis De Reacciones Químicas

Metabolic Formation via Hydroxylation

10-Hydroxy Imipramine is primarily formed through the hydroxylation of imipramine, catalyzed by the cytochrome P450 enzyme CYP2D6 . This reaction introduces a hydroxyl group (-OH) at the 10th position of the dibenzazepine ring system, yielding the active metabolite.

Key Reaction:

Table 1: Enzymatic Pathways in this compound Formation

| Enzyme | Reaction Type | Substrate | Product | Kinetic Data (Kₘ) | Reference |

|---|---|---|---|---|---|

| CYP2D6 | Hydroxylation | Imipramine | This compound | Not reported |

Secondary Metabolic Reactions

After formation, this compound undergoes further biotransformation:

Oxidation

-

Quinone Formation : The hydroxyl group at position 10 can undergo oxidation to form quinone derivatives, a reaction observed in structurally related tricyclic antidepressants . This pathway is mediated by hepatic enzymes, though specific isoforms remain uncharacterized.

Conjugation Reactions

-

Glucuronidation : The hydroxyl group facilitates conjugation with glucuronic acid, enhancing water solubility for renal excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to other hydroxylated tricyclic metabolites:

Table 2: Reactivity Comparison of Hydroxylated Metabolites

| Compound | Position of -OH | Primary Reaction | Enzyme Involved | Reference |

|---|---|---|---|---|

| This compound | 10 | Oxidation to quinones | CYP450/UGTs | |

| 2-Hydroxyimipramine | 2 | Glucuronidation | UGTs | |

| 10-Hydroxydesipramine | 10 | N-demethylation | CYP3A4 |

In Vitro Stability and Degradation

This compound demonstrates pH-dependent stability:

-

Acidic Conditions : Protonation of the tertiary amine group increases solubility but may accelerate degradation.

-

Alkaline Conditions : Dehydroxylation or ring-opening reactions are observed in strongly basic environments .

Interactions with Biological Targets

The hydroxyl group at position 10 modulates interactions with neurotransmitter transporters:

Table 3: Binding Affinity of this compound

Aplicaciones Científicas De Investigación

10-Hydroxy Imipramine has several scientific research applications, including:

Mecanismo De Acción

10-Hydroxy Imipramine exerts its effects by inhibiting the reuptake of neurotransmitters, specifically norepinephrine and serotonin, in the brain . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

Comparación Con Compuestos Similares

2-Hydroxyimipramine: Another hydroxylated metabolite of imipramine, differing in the position of the hydroxyl group.

10-Hydroxydesipramine: A hydroxylated metabolite of desipramine, a related tricyclic antidepressant.

Imipramine N-oxide: An oxidized metabolite of imipramine.

Uniqueness: 10-Hydroxy Imipramine is unique due to its specific hydroxylation at the 10th position, which influences its pharmacological activity and metabolic stability. This distinct structural feature allows it to retain some therapeutic effects of imipramine while also contributing to the overall pharmacokinetic profile of the parent drug .

Propiedades

IUPAC Name |

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11,19,22H,7,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMIJDLRAXUDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000615 | |

| Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796-28-1 | |

| Record name | 10-Hydroxyimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.